molecular formula C26H35N B14236032 9-Dodecyl-3-ethenyl-9H-carbazole CAS No. 478916-02-8

9-Dodecyl-3-ethenyl-9H-carbazole

Cat. No.: B14236032
CAS No.: 478916-02-8
M. Wt: 361.6 g/mol
InChI Key: SJMHEBOVWDMGHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dodecyl-3-ethenyl-9H-carbazole typically involves the alkylation of carbazole with dodecyl bromide followed by a vinylation reaction. The alkylation process is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The vinylation can be achieved using a palladium-catalyzed Heck reaction, where the alkylated carbazole is reacted with vinyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Dodecyl-3-ethenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Dodecyl-3-ethenyl-9H-carbazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Dodecyl-3-ethenyl-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially leading to the modulation of signaling pathways and cellular processes. For example, carbazole derivatives have been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Dodecyl-3-ethenyl-9H-carbazole is unique due to its combination of a long alkyl chain and a vinyl group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

478916-02-8

Molecular Formula

C26H35N

Molecular Weight

361.6 g/mol

IUPAC Name

9-dodecyl-3-ethenylcarbazole

InChI

InChI=1S/C26H35N/c1-3-5-6-7-8-9-10-11-12-15-20-27-25-17-14-13-16-23(25)24-21-22(4-2)18-19-26(24)27/h4,13-14,16-19,21H,2-3,5-12,15,20H2,1H3

InChI Key

SJMHEBOVWDMGHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31

Origin of Product

United States

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